molecular formula C18H19NO3S B2682494 Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate CAS No. 1024523-08-7

Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate

Cat. No.: B2682494
CAS No.: 1024523-08-7
M. Wt: 329.41
InChI Key: KRJABKDPFYZNLF-UHFFFAOYSA-N
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Description

Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a methyl ester and an amide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring, a common motif in many biologically active molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Methyl Ester Group: The carboxyl group on the thiophene ring is esterified using methanol in the presence of an acid catalyst.

    Amide Formation: The phenylcyclopentyl group is introduced via an amide bond formation. This can be achieved by reacting the corresponding acid chloride with the amine derivative of the phenylcyclopentyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

Medicinally, thiophene derivatives are known for their pharmacological activities. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the biological activities associated with similar structures.

Industry

In the industrial sector, this compound might be used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting enzyme activity or receptor function. The thiophene ring can participate in electron transfer processes, which is crucial in its role in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Similar in structure but with an amino group instead of the amide.

    Thiophene-2-carboxylate derivatives: Various substitutions on the thiophene ring can lead to compounds with different properties and applications.

Uniqueness

Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate is unique due to the combination of the phenylcyclopentyl group and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems and particular electronic characteristics in materials science applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-[(1-phenylcyclopentanecarbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-22-16(20)15-14(9-12-23-15)19-17(21)18(10-5-6-11-18)13-7-3-2-4-8-13/h2-4,7-9,12H,5-6,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJABKDPFYZNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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